2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
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Overview
Description
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is characterized by the presence of a cyclopentyl group, a methoxy group, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in structure but with an ethane backbone instead of a cyclopentyl group.
Methanesulfonyl chloride: Contains a simpler structure with a methane backbone.
Cyclohexanesulfonyl chloride: Similar in structure but with a cyclohexane backbone.
Uniqueness
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is unique due to the presence of both a cyclopentyl group and a methoxy group, which can influence its reactivity and the types of reactions it undergoes. This compound’s structure allows for the formation of a diverse range of sulfonyl derivatives, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-8(6-13(9,10)11)7-4-2-3-5-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYQAUUWZFWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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